Cas no 2137839-10-0 ((3-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}prop-2-yn-1-yl)(methyl)amine)

Technical Introduction: (3-{4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}prop-2-yn-1-yl)(methyl)amine is a brominated pyrrolopyridine derivative featuring a propynylamine side chain. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules. The presence of the bromo substituent enhances its reactivity for cross-coupling reactions, enabling precise structural modifications. The propynylamine moiety offers a handle for further functionalization, while the methylamine group contributes to improved solubility and binding interactions. Its rigid heterocyclic core ensures stability, making it suitable for high-yield transformations. This scaffold is valuable in drug discovery for targeting protein-protein interactions or enzymatic pathways.
(3-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}prop-2-yn-1-yl)(methyl)amine structure
2137839-10-0 structure
Product name:(3-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}prop-2-yn-1-yl)(methyl)amine
CAS No:2137839-10-0
MF:C11H10BrN3
MW:264.121201038361
CID:6429082
PubChem ID:165963467

(3-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}prop-2-yn-1-yl)(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • (3-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}prop-2-yn-1-yl)(methyl)amine
    • 2137839-10-0
    • EN300-1086558
    • (3-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}prop-2-yn-1-yl)(methyl)amine
    • Inchi: 1S/C11H10BrN3/c1-13-4-2-3-8-5-15-10-7-14-6-9(12)11(8)10/h5-7,13,15H,4H2,1H3
    • InChI Key: LFAQNMPHMDQBRD-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC2=C1C(C#CCNC)=CN2

Computed Properties

  • Exact Mass: 263.00581g/mol
  • Monoisotopic Mass: 263.00581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.7Ų
  • XLogP3: 1.4

(3-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}prop-2-yn-1-yl)(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1086558-0.1g
(3-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}prop-2-yn-1-yl)(methyl)amine
2137839-10-0 95%
0.1g
$1623.0 2023-10-27
Enamine
EN300-1086558-0.25g
(3-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}prop-2-yn-1-yl)(methyl)amine
2137839-10-0 95%
0.25g
$1696.0 2023-10-27
Enamine
EN300-1086558-10g
(3-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}prop-2-yn-1-yl)(methyl)amine
2137839-10-0 95%
10g
$7927.0 2023-10-27
Enamine
EN300-1086558-5g
(3-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}prop-2-yn-1-yl)(methyl)amine
2137839-10-0 95%
5g
$5345.0 2023-10-27
Enamine
EN300-1086558-2.5g
(3-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}prop-2-yn-1-yl)(methyl)amine
2137839-10-0 95%
2.5g
$3611.0 2023-10-27
Enamine
EN300-1086558-1.0g
(3-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}prop-2-yn-1-yl)(methyl)amine
2137839-10-0
1g
$1844.0 2023-05-23
Enamine
EN300-1086558-5.0g
(3-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}prop-2-yn-1-yl)(methyl)amine
2137839-10-0
5g
$5345.0 2023-05-23
Enamine
EN300-1086558-0.5g
(3-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}prop-2-yn-1-yl)(methyl)amine
2137839-10-0 95%
0.5g
$1770.0 2023-10-27
Enamine
EN300-1086558-0.05g
(3-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}prop-2-yn-1-yl)(methyl)amine
2137839-10-0 95%
0.05g
$1549.0 2023-10-27
Enamine
EN300-1086558-10.0g
(3-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}prop-2-yn-1-yl)(methyl)amine
2137839-10-0
10g
$7927.0 2023-05-23

(3-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}prop-2-yn-1-yl)(methyl)amine Related Literature

Additional information on (3-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}prop-2-yn-1-yl)(methyl)amine

Comprehensive Overview of (3-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}prop-2-yn-1-yl)(methyl)amine (CAS No. 2137839-10-0)

The compound (3-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}prop-2-yn-1-yl)(methyl)amine, identified by CAS No. 2137839-10-0, is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a 4-bromo-1H-pyrrolo[2,3-c]pyridine core and a prop-2-yn-1-yl linker, makes it a valuable intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its relevance in targeting kinase inhibitors and cancer therapeutics, aligning with current trends in precision medicine.

In recent years, the demand for heterocyclic compounds like (3-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}prop-2-yn-1-yl)(methyl)amine has surged, driven by advancements in small-molecule drug design. This compound’s brominated pyrrolopyridine moiety is particularly noteworthy, as it enhances binding affinity to biological targets, a feature highly sought after in oncology research. Users searching for "brominated pyrrolopyridine derivatives" or "kinase inhibitor scaffolds" will find this compound of exceptional interest due to its structural versatility.

From a synthetic chemistry perspective, CAS No. 2137839-10-0 exemplifies the growing focus on click chemistry and bioorthogonal reactions. The prop-2-yn-1-yl group enables efficient conjugation with azide-containing biomolecules, making it a candidate for proteomics and diagnostic applications. This aligns with the rising popularity of chemical probes and bioconjugation tools in academic and industrial labs.

Another key area of interest is the compound’s potential role in neurodegenerative disease research. The pyrrolopyridine scaffold is known to interact with central nervous system (CNS) targets, prompting investigations into its utility for Alzheimer’s and Parkinson’s disease therapeutics. Searches for "CNS-active small molecules" or "neuroprotective agents" often highlight derivatives of this structural class.

Quality and purity are critical for CAS No. 2137839-10-0, especially given its applications in high-throughput screening (HTS). Suppliers emphasizing GMP-grade synthesis or ultra-high purity standards cater to the needs of pharmaceutical developers. This compound’s chromatographic characterization and stability data are frequently requested by researchers, reflecting its importance in preclinical studies.

In summary, (3-{4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl}prop-2-yn-1-yl)(methyl)amine represents a cutting-edge tool for modern drug discovery. Its multifaceted applications—from kinase modulation to bioconjugation—underscore its value in addressing today’s most pressing biomedical challenges. As the scientific community continues to explore targeted therapies and personalized medicine, this compound is poised to remain a focal point of innovation.

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